molecular formula C19H20ClN3O4 B4955523 2-(4-Chlorophenyl)-N~1~-(2-{[2-(4-methoxyanilino)-2-oxoethyl]amino}-2-oxoethyl)acetamide

2-(4-Chlorophenyl)-N~1~-(2-{[2-(4-methoxyanilino)-2-oxoethyl]amino}-2-oxoethyl)acetamide

Cat. No.: B4955523
M. Wt: 389.8 g/mol
InChI Key: PSMYWLXIGRORND-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N~1~-(2-{[2-(4-methoxyanilino)-2-oxoethyl]amino}-2-oxoethyl)acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a chlorophenyl group and a methoxyanilino group, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-N~1~-(2-{[2-(4-methoxyanilino)-2-oxoethyl]amino}-2-oxoethyl)acetamide typically involves multiple steps. One common method includes the condensation of 4-chloroaniline with acetic anhydride to form 4-chloroacetanilide. This intermediate is then reacted with 2-(4-methoxyanilino)-2-oxoethylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Solvents like dichloromethane or ethanol are commonly used to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-N~1~-(2-{[2-(4-methoxyanilino)-2-oxoethyl]amino}-2-oxoethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chlorophenyl)-N~1~-(2-{[2-(4-methoxyanilino)-2-oxoethyl]amino}-2-oxoethyl)acetamide has a wide range of applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the manufacture of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-N~1~-(2-{[2-(4-methoxyanilino)-2-oxoethyl]amino}-2-oxoethyl)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. It is believed to modulate the activity of these targets through binding interactions, thereby influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, leading to its potential anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-N~1~-(2-{[2-(4-methoxyanilino)-2-oxoethyl]amino}-2-oxoethyl)acetamide is unique due to its combination of chlorophenyl and methoxyanilino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific investigations .

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-[[2-(4-methoxyanilino)-2-oxoethyl]amino]-2-oxoethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4/c1-27-16-8-6-15(7-9-16)23-19(26)12-22-18(25)11-21-17(24)10-13-2-4-14(20)5-3-13/h2-9H,10-12H2,1H3,(H,21,24)(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMYWLXIGRORND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CNC(=O)CNC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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